molecular formula C22H24N2O4S2 B2996363 N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)naphthalene-2-sulfonamide CAS No. 1171072-29-9

N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)naphthalene-2-sulfonamide

Cat. No.: B2996363
CAS No.: 1171072-29-9
M. Wt: 444.56
InChI Key: LFVCRPFLMQHAJS-UHFFFAOYSA-N
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Description

N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)naphthalene-2-sulfonamide is a complex organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. This compound, with its unique structure, has garnered interest in various fields of scientific research due to its potential biological activities and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)naphthalene-2-sulfonamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of naphthalene-2-sulfonyl chloride with 1-(propylsulfonyl)-1,2,3,4-tetrahydroquinoline in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)naphthalene-2-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial agent against various pathogens.

    Medicine: Explored for its potential therapeutic effects in treating diseases such as cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(2′-chlorophenyl)-1-naphthalene sulfonamide
  • 3-methyl-4-((naphthalen-1-ylsulfonyl)oxy)benzoic acid
  • N-(4′-carboxy-2′-methylphenyl)-1-napthalenesulfonamide

Uniqueness

N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)naphthalene-2-sulfonamide is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its combination of a tetrahydroquinoline ring with a naphthalene sulfonamide moiety makes it a versatile compound for various applications .

Properties

IUPAC Name

N-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)naphthalene-2-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O4S2/c1-2-14-29(25,26)24-13-5-8-19-15-20(10-12-22(19)24)23-30(27,28)21-11-9-17-6-3-4-7-18(17)16-21/h3-4,6-7,9-12,15-16,23H,2,5,8,13-14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFVCRPFLMQHAJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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